Product packaging for Leucrose(Cat. No.:CAS No. 470-16-6)

Leucrose

Cat. No.: B8805515
CAS No.: 470-16-6
M. Wt: 342.30 g/mol
InChI Key: DXALOGXSFLZLLN-WTZPKTTFSA-N
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Description

Historical Context of Leucrose Discovery

The discovery of this compound dates back to 1952 when F. H. Stodola identified it during an enzymatic synthesis process involving Leuconostoc mesenteroides in the presence of sucrose (B13894). wikipedia.org Under specific conditions, this enzymatic reaction converted approximately 3% of the sucrose into a non-reducing disaccharide composed of glucose and fructose (B13574). wikipedia.org Stodola named this new sugar "this compound" to reflect its microbial origin. wikipedia.org The structural elucidation of this compound was completed in 1956. wikipedia.org this compound has since been found naturally in trace amounts in honey and the pollen of Typha latifolia. wikipedia.orgevitachem.com In 1986, a patent was filed describing the production of this compound from sucrose or fructose using the enzyme dextransucrase. wikipedia.org

Structural Isomerism within the Sucrose Family: Comparative Academic Perspective

Sucrose, with an α-(1→2)-glycosidic linkage between glucose and fructose, serves as the foundational structure for a family of isomeric disaccharides. This compound is a structural isomer of sucrose, but it is characterized by an α-(1→5)-glycosidic bond linking the glucose and fructose units. evitachem.com This difference in linkage significantly influences its biochemical properties. evitachem.com

Other notable structural isomers within this family include isomaltulose (Palatinose™) with an α-(1→6) linkage, and trehalulose (B37205) with an α-(1→1) linkage. wikipedia.orgcaldic.com Turanose, another isomer, features an α-(1→3) linkage. evitachem.comnih.gov While these disaccharides share the same constituent monosaccharides (glucose and fructose) and the molecular formula C₁₂H₂₂O₁₁, the position and configuration of the glycosidic bond lead to distinct physical, chemical, and biological characteristics. evitachem.comwikipedia.orgcaldic.com

The comparative academic perspective highlights how the specific glycosidic linkage dictates properties such as reducing capacity, sweetness level, and susceptibility to enzymatic hydrolysis. Unlike sucrose, this compound is a reducing sugar. wikipedia.org Academically, studying these isomers provides insights into the structure-function relationships of carbohydrates and the specificity of enzymes that act upon them.

Significance in Contemporary Carbohydrate Science and Biotechnology Research

This compound holds significance in contemporary carbohydrate science and biotechnology research for several reasons. Its unique α-(1→5) linkage makes it a valuable model compound for studying enzyme specificity and transglycosylation reactions. smolecule.com

In biotechnology, this compound is explored for its potential applications. It has been investigated as a sweetener with a lower glycemic impact compared to sucrose due to its slower hydrolysis rate. caldic.comnih.gov Research also suggests potential roles in managing metabolic disorders, such as suppressing hepatic fat accumulation and down-regulating genes associated with lipogenesis in animal models. researchgate.netresearchgate.net This indicates its potential as a functional ingredient. smolecule.com Furthermore, this compound serves as a substrate or inhibitor in studies investigating carbohydrate metabolism and enzyme interactions, such as its reported non-competitive inhibition of yeast invertase. smolecule.com Its production through enzymatic processes, particularly using dextransucrase, is an area of ongoing biotechnological interest aimed at efficient and scalable synthesis. wikipedia.orgresearchgate.net

Summary of Sucrose Isomers and Linkages

DisaccharideMonosaccharide UnitsGlycosidic LinkageReducing Sugar?
SucroseGlucose, Fructoseα-(1→2)No
This compoundGlucose, Fructoseα-(1→5)Yes
IsomaltuloseGlucose, Fructoseα-(1→6)Yes
TrehaluloseGlucose, Fructoseα-(1→1)Yes
TuranoseGlucose, Fructoseα-(1→3)Yes
MaltuloseGlucose, Fructoseα-(1→4)Yes

Detailed Research Findings

Research on this compound has provided detailed insights into its properties and potential biological effects. Studies on its enzymatic hydrolysis have shown that this compound is cleaved by human digestive carbohydrases, albeit at a slower rate than sucrose and maltose (B56501). nih.govebi.ac.uk In vitro studies using human jejunal mucosa carbohydrases indicated a cleavage rate for this compound that was 63% of that for sucrose and 31% of that for maltose. nih.govebi.ac.uk

Investigations into the metabolic fate of this compound in rats showed that a significant portion (70%) of an intravenously administered dose was excreted in urine within 24 hours, with no observed adverse effects on general health or feeding/drinking behavior. nih.gov Oral administration to humans resulted in blood glucose and fructose profiles that were lower than those observed after sucrose consumption, while insulin (B600854) and C-peptide levels remained unchanged. nih.gov

Studies exploring the impact of this compound on lipid metabolism in high-fat diet-induced obese mice demonstrated that supplementation with this compound improved fasting blood glucose levels and reduced hepatic triglyceride content. researchgate.netnih.gov this compound supplementation also decreased the mRNA levels of genes involved in lipogenesis, such as peroxisome proliferator-activated receptor γ, sterol regulatory element binding protein 1C, and fatty acid synthase. researchgate.netnih.gov Conversely, mRNA levels of genes related to β-oxidation, such as carnitine palmitoyltransferase 1A and acyl CoA oxidase, returned to control levels with this compound supplementation. researchgate.netnih.gov These findings suggest a potential therapeutic role for this compound in preventing metabolic abnormalities by regulating plasma glucose and hepatic triglyceride accumulation. researchgate.netnih.gov

Further research on the interaction of this compound with enzymes has shown it can inhibit yeast invertase non-competitively. smolecule.com Studies on the molecular mobility of this compound using broadband dielectric measurements under high pressure have revealed two secondary relaxation modes, providing insights into its physical properties in amorphous states, which could be relevant for applications in pharmaceuticals to suppress crystallization. ebi.ac.ukaip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B8805515 Leucrose CAS No. 470-16-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

470-16-6

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3S,4S,5R)-1,3,4,6-tetrahydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1

InChI Key

DXALOGXSFLZLLN-WTZPKTTFSA-N

SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H](C(=O)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O

Origin of Product

United States

Structural Characterization and Elucidation Methodologies of Leucrose

Advanced Spectroscopic Approaches for Leucrose Structure Determination

Spectroscopic methods provide detailed information about the chemical environment of atoms within the this compound molecule, allowing for the elucidation of its covalent structure and conformation.

Mass Spectrometry (MS) Techniques in this compound Structural Analysis

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which can help confirm its elemental composition and provide clues about its structure. Techniques like GC-MS have been used in the analysis of this compound. nih.govcsic.es

In mass spectrometric analysis, this compound can be detected and differentiated from other sucrose (B13894) isomers based on characteristic fragmentation ions. For example, in negative-ion mode with chloride adducts, this compound (m/z 377) fragments in collision-induced dissociation (CID) to yield a diagnostic ion at m/z 233. nih.gov This ion is not observed for other sucrose isomers like maltulose, palatinose, sucrose, or turanose. nih.gov The fragmentation pathway involves the loss of HCl to form a deprotonated this compound ([M−H]⁻) at m/z 341, followed by cross-ring breakage and loss of C₃H₆O₃ and H₂O to produce the ion at m/z 233. nih.gov Another characteristic fragment ion for the [M+Na]⁺ this compound ions in VUVPD (Vacuum Ultraviolet Photodissociation) is at m/z 229, which is attributed to the loss of C₄H₈O₅. indiana.edu

Mass Spectrometry Data for this compound

Ion Typem/z ValueFragmentation Pathway / ObservationSource
Chloride Adduct377Precursor ion in negative-ion mode CID. nih.govSearch nih.gov
[M−H]⁻341Formed after loss of HCl from chloride adduct. nih.govSearch nih.gov
Diagnostic Ion233Observed in negative-ion mode CID of chloride adducts. nih.govSearch nih.gov
Diagnostic Ion229Observed for [M+Na]⁺ ions in VUVPD, attributed to loss of C₄H₈O₅. indiana.eduSearch indiana.edu
Characteristic Ions (GC-MS of TMSO derivative)361, 204, 217, 538, 271, 243Observed in GC-MS analysis of trimethylsilyloxime (TMSO) derivative. csic.esSearch csic.es

X-ray Crystallography Studies of this compound

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystalline substance. wikipedia.org By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density can be mapped, and the positions of atoms can be determined. wikipedia.org

Computational Chemistry and Molecular Modeling in this compound Structural Studies

Computational chemistry and molecular modeling techniques have been applied to complement experimental studies and gain deeper insights into the structural and conformational properties of this compound. Molecular mechanics programs, such as MM3, have been used to compute Ramachandran energy surfaces for this compound. tandfonline.comtandfonline.com These calculations explore the potential energy landscape of the disaccharide, considering various orientations of hydroxyl and primary alcohol groups and the torsional angles around the glycosidic linkage. tandfonline.comtandfonline.com

Molecular modeling studies have shown that relaxed-residue maps for this compound are similar to those of other disaccharides with comparable glycosidic linkages. tandfonline.com The crystal structure conformation of this compound is typically located within the global low-energy wells predicted by these computational maps. tandfonline.com However, computational models can sometimes show significant deviations in certain bond lengths, such as anomeric C-O bond lengths, when compared to crystal structures. tandfonline.com

Molecular dynamics (MD) simulations have also been used to study the behavior of disaccharides, although specific detailed MD studies solely focused on this compound's structural dynamics in solution were not extensively highlighted in the search results. However, MD calculations on other disaccharides have provided insights into the flexibility of glycosidic linkages and the interaction of sugar molecules with water, which are relevant to understanding this compound's behavior in solution. tandfonline.comresearchgate.net

Computational studies can help in interpreting experimental data, such as NMR spectra, by providing theoretical chemical shifts and coupling constants for different conformers. They can also explore the influence of the surrounding environment, such as solvent effects, on the conformational preferences of this compound.

Data Table: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₂O₁₁ wikipedia.orgnih.govhodoodo.com
Molecular Weight342.3 g/mol wikipedia.orgnih.govhodoodo.com
PubChem CID165577 wikipedia.orgnih.govucdavis.edunih.gov
CAS Number7158-70-5 or 71205-61-3 wikipedia.orgscbt.com
AppearanceWhite solid wikipedia.orghodoodo.com
Melting Point158 °C (Monohydrate); 161–163 °C (Anhydrous) wikipedia.org
SolubilityEasily soluble in water; soluble in boiling methanol; practically insoluble in hot ethanol (B145695) and hot ethyl acetate wikipedia.org
Crystal StructureOrthorhombic, Space Group P2₁2₁2₁ (Monohydrate) wikipedia.org

Enzymatic and Microbial Biosynthesis of Leucrose

Glucansucrase-Mediated Leucrose Synthesis

Glucansucrases (EC 2.4.1.5), also known as glucosyltransferases (GTFs), are extracellular enzymes primarily produced by bacteria such as Leuconostoc mesenteroides and Streptococcus species. oup.com These enzymes catalyze the transfer of glucosyl units from sucrose (B13894). oup.com While their main function is the synthesis of high molecular weight glucans, they can also catalyze the synthesis of oligosaccharides, including this compound, in the presence of suitable acceptor molecules. oup.comnih.gov This enzymatic synthesis involves the transfer of the glucose moiety from sucrose to an acceptor molecule, with fructose (B13574) serving as the acceptor for this compound formation. nih.gov

Dextransucrase Activity and this compound Formation (e.g., from Leuconostoc mesenteroides)

Dextransucrase from Leuconostoc mesenteroides, particularly strain NRRL B-512F, is a well-studied glucansucrase used industrially for dextran (B179266) and oligosaccharide production. koreascience.kr This enzyme catalyzes the synthesis of dextrans, which are primarily α-(1,6)-linked glucans, from sucrose. koreascience.kroup.comnih.gov In addition to glucan synthesis and sucrose hydrolysis, dextransucrase can transfer glucose to other saccharide acceptors, leading to the formation of oligosaccharides. koreascience.kr this compound is formed when fructose acts as the acceptor molecule in the transglucosylation reaction catalyzed by dextransucrase. nih.govnih.gov

Studies have shown that dextransucrase from L. mesenteroides NRRL B-512F can produce this compound from sucrose and fructose. koreascience.krnih.gov The reaction involves the transfer of a glucosyl residue from sucrose to the C-5 hydroxyl group of fructose, forming the α-(1,5) glycosidic linkage characteristic of this compound. smolecule.comebi.ac.ukmedchemexpress.comresearchgate.net While fructose is considered a weak acceptor compared to molecules like maltose (B56501), this compound is still a product of dextransucrase activity, especially at high fructose concentrations or towards the end of glucan synthesis. oup.comnih.govihmc.uscsic.es

Acceptor Specificity and Reaction Conditions in Enzymatic Synthesis

The efficiency of this compound synthesis by glucansucrases is significantly influenced by the acceptor molecule and the reaction conditions. Glucansucrases exhibit varying degrees of acceptor specificity. While many can utilize a range of saccharides as acceptors, the yield and type of oligosaccharide produced depend on the specific enzyme and the acceptor molecule present. oup.com Fructose acts as an acceptor for glucosyl transfer by dextransucrase, leading to this compound formation. nih.govnih.gov

Reaction conditions such as temperature, pH, and substrate concentrations play a crucial role in optimizing this compound production. For enzymatic synthesis using dextransucrase, typical reaction conditions involve moderate temperatures and pH levels conducive to enzyme activity. smolecule.comevitachem.com Studies have investigated the optimal conditions for this compound production, with factors like the ratio of sucrose to fructose concentration being particularly important. nih.govresearchgate.netihmc.us For instance, increasing the fructose concentration relative to sucrose can favor this compound synthesis over dextran production. researchgate.netihmc.uscsic.es

Specific examples of optimized conditions include using a substrate mixture of 0.5 M sucrose and 1.0 M fructose with Streptococcus mutans dextransucrase at 30 °C for 120 hours, resulting in a this compound yield of approximately 24.5%. researchgate.net Another study using immobilized L. mesenteroides dextransucrase achieved a this compound production of 74 g/L from 100 g/L sucrose and 400 g/L fructose after 24 hours. researchgate.net The optimal temperature range for the reaction is typically between 265 K and 310 K (approximately -8 °C to 37 °C), and the pH should be maintained between 4.5 and 8.0. evitachem.com

Enzyme Kinetics and Bioreactor Optimization for this compound Production

Understanding enzyme kinetics is essential for optimizing enzymatic this compound production. Factors such as substrate concentration, enzyme concentration, and reaction time influence the reaction rate and product yield. utm.my Studies on dextransucrase kinetics have characterized parameters like the Michaelis constant (Km) and catalytic rate constant (kcat) for substrates like sucrose. koreascience.krresearchgate.net These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

Bioreactor optimization is crucial for scaling up this compound production to industrial levels. Immobilized enzymes are often preferred over soluble enzymes due to advantages such as reusability, high substrate conversion rates, and the potential for continuous processes. koreascience.kr Dextransucrase has been successfully immobilized using various methods, including affinity interaction on dextran-based resins. koreascience.krresearchgate.net Immobilized dextransucrase has shown improved stability over a wider pH range and at higher temperatures compared to the free enzyme. koreascience.krresearchgate.net

Bioreactor design and operational strategies, such as continuous-flow systems and in situ product removal, can further enhance productivity and efficiency. Optimizing parameters like substrate flow rate and enzyme loading in bioreactors is critical for maximizing this compound yield and reactor performance. researchgate.net For example, using a plug-flow packed bed reactor with immobilized dextransucrase has demonstrated higher this compound productivities in continuous operation compared to discontinuous processes. researchgate.net

Microbial Production Systems for this compound

Beyond the use of isolated enzymes, whole-cell microbial fermentation systems can also be employed for this compound production. This approach leverages the natural metabolic machinery of microorganisms that produce glucansucrases.

Identification of this compound-Producing Microorganisms

This compound was first discovered as a byproduct of sucrose fermentation by Leuconostoc mesenteroides. smolecule.comnih.gov This bacterium is a key microorganism known for producing dextransucrase, the enzyme responsible for this compound formation in this context. ijcmas.com Other microorganisms, including certain Streptococcus species, also produce glucansucrases that can catalyze transglucosylation reactions leading to oligosaccharide formation, potentially including this compound. oup.comnih.gov While L. mesenteroides is prominently associated with this compound formation via dextransucrase, the ability to produce this compound may be present in other microorganisms that express similar glucansucrase enzymes. nih.gov

Fermentation Strategies and Process Development for this compound Yield Enhancement

Fermentation strategies for enhancing this compound yield involve optimizing the microbial growth conditions and the enzymatic reaction environment within the fermentation broth. Factors such as the composition of the fermentation medium, pH, temperature, and fermentation time influence both microbial growth and glucansucrase activity. ijcmas.comresearchgate.net

Process development efforts focus on maximizing the efficiency of the microbial conversion of sucrose to this compound. This can involve controlling parameters to favor the transglucosylation reaction towards fructose over dextran synthesis or sucrose hydrolysis. nih.govresearchgate.netihmc.uscsic.es While L. mesenteroides primarily produces dextran, manipulating fermentation conditions, such as maintaining high fructose concentrations, can shift the product profile to increase this compound yield. researchgate.netihmc.uscsic.es

Metabolic Engineering Approaches for Enhanced this compound Biosynthesis

Metabolic engineering is a powerful strategy employed to optimize cellular processes and enhance the production of desired compounds by modifying specific metabolic pathways and regulatory networks within microorganisms ymdb.canih.gov. While the direct metabolic engineering of microbial pathways solely for this compound production is an evolving area, general principles of metabolic engineering, such as pathway optimization, enzyme overexpression, and the introduction of heterologous genes, can be applied to improve this compound biosynthesis ymdb.canih.gov.

Strategies in metabolic engineering often involve the co-utilization of carbon sources to improve efficiency and reduce production costs nih.gov. Although specific examples of manipulating microbial pathways for enhanced this compound production through co-utilization were not prominently detailed in the search results, the concept of optimizing substrate uptake and utilization pathways is a fundamental aspect of metabolic engineering that could be relevant.

Genetic Manipulation of Microbial Pathways for this compound Production

Genetic manipulation of microbial pathways aims to redirect metabolic flux towards the synthesis of the target compound ymdb.ca. This can involve techniques such as the overexpression of genes encoding key enzymes in the this compound biosynthesis pathway, the knockout of genes encoding competing enzymes or pathways that lead to by-products, and the introduction of genes from other organisms with desirable enzymatic activities ymdb.cafishersci.ca.

While the search results highlight the identification and characterization of glucansucrases involved in this compound synthesis, detailed examples of comprehensive genetic manipulation of microbial pathways specifically engineered for significantly enhanced this compound production were not extensively provided. The focus in the literature appears to be more on enzyme-level modifications to improve catalytic efficiency and product specificity. However, the identification of genes encoding relevant glucansucrases, such as BRS-B in L. citreum, lays the groundwork for future metabolic engineering efforts that could involve integrating these genes into suitable microbial hosts and optimizing the surrounding metabolic network for higher this compound yields cenmed.com.

Enzyme Engineering for Improved Catalytic Efficiency in this compound Synthesis

Enzyme engineering is a crucial aspect of enhancing this compound biosynthesis, focusing on modifying the properties of the enzymes involved, particularly glucansucrases wikipedia.org. This approach aims to improve catalytic efficiency, alter substrate specificity, and enhance the regioselectivity of the transglycosylation reaction to favor this compound formation over other products like dextrans or other oligosaccharides wikipedia.org.

Mutagenesis is a key technique in enzyme engineering used to create enzyme variants with desired characteristics wikipedia.org. Studies on the glucansucrase GTFR from Streptococcus oralis have demonstrated the effectiveness of saturation mutagenesis in directing the enzyme's activity towards the synthesis of specific oligosaccharides, including this compound wikipedia.org. Modifications at position S628 in GTFR resulted in variants that significantly increased the yield of this compound, reaching up to 64% wikipedia.org. This illustrates the potential of targeted enzyme modifications to improve the efficiency and specificity of this compound synthesis wikipedia.org.

Enzyme engineering efforts on glucansucrases, such as those from Leuconostoc mesenteroides, have also focused on altering glycosidic linkage specificity mpg.de. While an example provided related to engineering DSR-E from L. mesenteroides NRRL B-1299 focused on increasing specificity for α-1,2-glycosidic bonds for kojibiose (B1673742) synthesis, the underlying principle of modifying enzyme structure to control product outcome is directly applicable to enhancing the α-(1→5) linkage formation characteristic of this compound mpg.de.

These enzyme engineering studies demonstrate that targeted modifications of glucansucrases can lead to improved catalytic efficiency and higher yields of this compound, offering a promising avenue for optimizing its enzymatic and microbial production.

Data Table: Effect of Enzyme Engineering on this compound Yield

Enzyme VariantModificationProduct FavoredThis compound YieldReference
GTFR (wild type)NoneDextran (mainly α-1,6)Lower wikipedia.org
GTFR variant (modified at S628)Saturation MutagenesisShort chain oligosaccharides (including this compound)Up to 64% wikipedia.org

This table highlights how specific modifications through enzyme engineering can significantly increase the yield of this compound compared to the wild-type enzyme which primarily produces dextrans wikipedia.org.

Leucrose Metabolism and Biochemical Pathways in Biological Systems

Microbial Metabolism of Leucrose

The metabolism of this compound in microorganisms is primarily mediated by specific transport systems and enzymatic pathways that differ from those involved in sucrose (B13894) metabolism. nih.govnih.gov This selective utilization plays a significant role in the ecological interactions of microorganisms in diverse environments, including the oral cavity. ebi.ac.ukresearchgate.net

Catabolic Pathways and Enzyme Systems in Bacteria

Several bacterial species, including certain strains of Fusobacterium mortiferum, Lactobacillus spp., Leuconostoc mesenteroides, Stomatococcus mucilaginosus, and Weissella paramesenteroides, have demonstrated the ability to metabolize this compound. nih.govresearchgate.netresearchgate.net In Fusobacterium mortiferum, the utilization of this compound and other sucrose isomers involves an NAD⁺ plus metal-dependent phospho-α-glucosidase (MalH). nih.govresearchgate.net This enzyme is induced during growth on sucrose isomers but not on sucrose itself. nih.govresearchgate.net MalH catalyzes the hydrolysis of the 6'-phosphorylated derivatives of sucrose isomers, including this compound, yielding glucose 6-phosphate and fructose (B13574). nih.govresearchgate.net Sucrose 6-phosphate, however, is not a substrate for MalH. nih.govresearchgate.net

Studies on Leptotrichia buccalis, an oral bacterium, have also revealed the involvement of a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS) in the translocation of sucrose isomers, followed by intracellular hydrolysis of the phosphorylated derivatives by a phospho-α-glucosidase. nih.gov While L. buccalis generally ferments several sucrose isomers, some strains, like ATCC 14201, failed to grow on this compound, indicating species- and strain-specific differences in this compound metabolism. nih.gov

Stomatococcus mucilaginosus is notable for its ability to utilize this compound and palatinose, producing water-insoluble polysaccharides through fermentation. ebi.ac.ukresearchgate.netresearchgate.net Leuconostoc mesenteroides and Weissella paramesenteroides have also been identified as utilizing this compound. researchgate.netresearchgate.net

The catabolic pathways for sugars in bacteria often involve the breakdown of complex molecules into simpler ones to release energy. bmglabtech.com These pathways are facilitated by specific enzymes. bmglabtech.com

Phosphotransferase Systems and this compound Uptake in Microorganisms

Phosphotransferase Systems (PTS) are a major mechanism for sugar uptake in many bacteria, coupling transport with phosphorylation of the sugar substrate. plos.orgcreative-diagnostics.com This process involves a cascade of protein phosphorylations, starting with phosphoenolpyruvate (PEP) as the phosphoryl donor. plos.orgcreative-diagnostics.com In bacteria that metabolize this compound via phosphorylation, a sugar-specific PTS is responsible for the translocation of this compound across the cell membrane, resulting in the formation of a phosphorylated this compound derivative inside the cell. nih.govnih.govresearchgate.net

In Fusobacterium mortiferum, a gene homologous to malB, which encodes an EII(CB) component of the PEP-dependent sugar:phosphotransferase system, is located adjacent to malH, suggesting its role in the phosphorylative transport of sucrose isomers, including this compound. nih.govresearchgate.netpsu.edu Similarly, in Leptotrichia buccalis, translation products of genes homologous to a PEP-dependent sugar transport protein (EIICB) are involved in the translocation of sucrose isomers. nih.govresearchgate.net The sim operon in some bacterial species, including Lactobacillus casei, facilitates the transport and metabolism of sucrose isomers via a PEP-dependent PTS. asm.orgasm.org

The phosphorylation state of PTS components can also serve as an indicator of substrate availability, influencing various cellular functions and metabolic regulation in bacteria. plos.org

Role of Phosphorylated this compound Derivatives in Bacterial Metabolism

Once transported into the bacterial cell via the PTS, this compound is typically phosphorylated, often at the 6' position of the glucosyl moiety. evitachem.comnih.govresearchgate.netpsu.edu These phosphorylated this compound derivatives serve as intracellular intermediates in the catabolic pathway. evitachem.comnih.govresearchgate.net The 6'-phosphorylated derivatives of sucrose isomers, including this compound, are hydrolyzed by specific enzymes like phospho-α-glucosidase (MalH in F. mortiferum) to yield readily metabolizable monosaccharides, such as glucose 6-phosphate and fructose. nih.govresearchgate.net These monosaccharides can then enter central metabolic pathways like glycolysis to generate energy and precursors for biosynthesis. psu.edu

This compound Utilization in Oral Microorganisms and Associated Fermentation Products

The oral cavity harbors a diverse microbial community, and the ability of certain oral microorganisms to metabolize sugars, including sucrose isomers like this compound, can influence oral health. While Streptococcus mutans, a key bacterium in dental caries, is generally unable to metabolize this compound and other sucrose isomers, other oral bacteria can utilize these compounds. nih.gov Studies have shown that a significant number of bacteria in human dental plaque are capable of fermenting sucrose isomers. researchgate.net

Species like Lactobacillus spp., Stomatococcus mucilaginosus, Leuconostoc mesenteroides, and Weissella paramesenteroides, found in the oral flora, have demonstrated good utilization of this compound and/or palatinose. researchgate.netresearchgate.net The fermentation of carbohydrates by dental plaque bacteria leads to the production of organic acids, such as lactic acid, which can contribute to the demineralization of tooth enamel. uq.edu.au While this compound is considered a noncariogenic sugar substitute because it is not readily fermented by S. mutans, its utilization by other oral microorganisms and the subsequent production of acids or other metabolites highlight the complex interplay of sugars and the oral microbiome. ebi.ac.ukresearchgate.net Stomatococcus mucilaginosus, for instance, produces water-insoluble polysaccharides from this compound fermentation, which could potentially contribute to biofilm formation. ebi.ac.ukresearchgate.netresearchgate.net

This compound as a Carbon Source for Microbial Growth and Metabolite Production

This compound can serve as a carbon source for the growth of various microorganisms capable of its metabolism. mdpi.com The ability to utilize this compound for growth is dependent on the presence of appropriate transport systems and catabolic enzymes. nih.govnih.govresearchgate.net For instance, Fusobacterium mortiferum utilizes this compound as an energy source for growth. nih.govresearchgate.netpsu.edu Certain Lactobacillus species also utilize this compound well, supporting their growth. researchgate.netresearchgate.net

Beyond supporting growth, the metabolism of this compound can lead to the production of various metabolites. As mentioned, Stomatococcus mucilaginosus produces water-insoluble polysaccharides from this compound. ebi.ac.ukresearchgate.netresearchgate.net In general, the fermentation of carbohydrates by bacteria yields metabolic products such as organic acids, alcohols, and gases, depending on the specific metabolic pathways active in the organism and the environmental conditions. bmglabtech.commdpi.com The utilization of different carbon sources, including this compound, can influence bacterial growth dynamics and the spectrum of metabolic by-products. mdpi.com

Here is a table summarizing some bacterial species and their reported ability to utilize this compound:

Bacterial SpeciesThis compound UtilizationNotesSource
Fusobacterium mortiferumUtilizesUses phospho-α-glucosidase (MalH) for metabolism of phosphorylated this compound. nih.govresearchgate.netpsu.edu
Lactobacillus spp.Utilizes (some strains)Some species/strains utilize this compound well. researchgate.netresearchgate.net
Leuconostoc mesenteroidesUtilizesUtilizes this compound well. researchgate.netresearchgate.net
Stomatococcus mucilaginosusUtilizesUtilizes this compound well and produces water-insoluble polysaccharides. ebi.ac.ukresearchgate.netresearchgate.net
Weissella paramesenteroidesUtilizesUtilizes this compound well. researchgate.netresearchgate.net
Leptotrichia buccalis ATCC 14201Does not utilizeFailed to grow on this compound in tested conditions. nih.gov

Plant Metabolism of this compound and Related Sucrose Isomers

While sucrose is the primary disaccharide for transport and energy storage in plants, the metabolism of sucrose isomers like this compound in plant systems is less extensively studied compared to microbial metabolism. sci-hub.se Generally, plants are not known to readily metabolize sucrose isomers such as palatinose, and this property has been exploited in research involving transgenic plants expressing bacterial sucrose isomerases to alter sugar profiles. oup.comnih.govresearchgate.net These studies suggest that plants may lack the specific enzymatic machinery required for efficient uptake and catabolism of certain sucrose isomers. oup.comnih.gov

However, some research indicates that intracellular plant enzymes, such as vacuolar soluble acid invertase (SAI), can exhibit activity against sucrose isomers, including this compound. nih.gov Kinetic studies have shown that the Vmax of SAI activity from sugarcane against this compound was about 6-fold higher than for sucrose, although the specificity constant (Vmax/Km) for isomaltulose was significantly lower than for sucrose. nih.gov This suggests that while not primary substrates, sucrose isomers can be acted upon by certain plant enzymes, potentially influencing metabolic pools if present intracellularly. nih.gov

This compound has been detected in sugarcane leaves, and its concentration was observed to decrease under certain experimental conditions involving plant growth-promoting bacteria and humic acids. nih.gov This presence suggests that this compound can occur in plant tissues, although its metabolic fate and physiological role in plants are not fully understood.

Rare sugars, including this compound, are present in nature, but their ecological roles and effects on living organisms, including plants, are not always clear due to their typically low abundance. mdpi.com While sugars like glucose and sucrose are well-established signaling molecules in plants, the signaling roles of rare disaccharides like this compound are less explored. longdom.orgoup.com

Hydrolysis by Plant Enzymes (e.g., α-Glucosidase, Invertase)

This compound can be hydrolyzed into its constituent monosaccharides, glucose and fructose, by certain plant enzymes. Research indicates that both invertases and α-glucosidases can facilitate this breakdown.

Vacuolar soluble acid invertase (SAI), an enzyme known for hydrolyzing sucrose into glucose and fructose, has been shown to catabolize this compound in plants like sugarcane. Studies have investigated the kinetic properties of SAI activity against various sucrose isomers, including this compound. For instance, the maximum reaction velocity (Vmax) of sugarcane SAI for this compound was found to be approximately 6-fold higher than that for sucrose, although the Michaelis constant (Km) values for sucrose isomers, including this compound, were in a similar range (2 to 6 mM) compared to sucrose (0.77 mM). nih.govnih.gov This suggests that while SAI has a lower affinity for this compound compared to sucrose, it can process this compound at a notable rate once bound.

Furthermore, α-glucosidases, a class of enzymes that hydrolyze terminal, non-reducing α-linked glucose residues, have demonstrated activity towards α-1,5 glucosyl-fructose linkages, the specific bond found in this compound. google.comgoogle.com Enzymes such as transglucosidase and glucoamylase, which are types of α-glucosidases, are capable of hydrolyzing this linkage. google.comgoogle.com This enzymatic action would also yield glucose and fructose as products.

The hydrolysis of this compound by these plant enzymes provides readily available monosaccharides that can then enter central metabolic pathways, serving as energy sources or building blocks for other compounds.

This compound in Plant Carbohydrate Sensing and Signaling Research

Sugars are recognized as important signaling molecules in plants, influencing a wide array of processes including growth, development, and responses to stress. frontiersin.orguu.nloup.com Research into how plants sense and respond to different carbohydrates is shedding light on the potential signaling roles of various mono- and disaccharides.

Studies investigating the effects of different carbohydrates on plant development and metabolic processes have included this compound. For example, research on isolated barley embryos examined the impact of various disaccharides on growth and the induction of α-amylase. nih.govresearchgate.net This research found that this compound was metabolized by barley embryos, leading to a significant increase in the intracellular content of glucose, fructose, and sucrose. nih.govresearchgate.net Embryos supplied with this compound exhibited vigorous growth comparable to those treated with glucose, fructose, or sucrose. nih.govresearchgate.net These findings suggest that this compound can be perceived and metabolized by barley embryos, influencing their developmental trajectory. The ability of certain disaccharides to repress α-amylase induction in this system was linked to their metabolism into glucose, fructose, or sucrose, indicating that the metabolic fate of the sugar is tied to its signaling effect. nih.gov Furthermore, this study suggested that the presence of a fructose moiety is important for disaccharide sensing in barley embryos. nih.gov

While research on this compound's specific role in plant signaling pathways is not as extensive as that for sucrose or hexoses, studies like the one in barley embryos indicate that this compound is not merely an inert sugar in plant systems and can participate in metabolic and potentially signaling processes.

Transport Mechanisms of this compound in Plant Systems

The transport of sugars within plants is a complex process involving movement from source tissues (where sugars are produced or stored) to sink tissues (where they are utilized or stored). This transport primarily occurs through the phloem vascular system, with sucrose being the main transported sugar in many plant species. gatech.eduasps.org.au Sugar transport in plants involves both symplastic (through plasmodesmata connecting cell cytoplasms) and apoplastic (through cell walls) pathways, facilitated by various sugar transporter proteins, including Sucrose Transporters (SUTs/SUCs) and Sugar Transport Proteins (STPs). gatech.eduasps.org.ausavemyexams.comfrontiersin.orgau.dk These transporters are known to mediate the uptake and distribution of sucrose and monosaccharides like glucose and fructose. gatech.eduau.dk

While the transport mechanisms for major plant sugars like sucrose and hexoses are relatively well-characterized, specific details regarding the transport of this compound within plant systems are limited in the current literature. The observation that this compound is metabolized by plant cells, such as in barley embryos, implies that it is taken up by these cells. nih.govresearchgate.net However, the specific transporter proteins or pathways responsible for this compound uptake and translocation in plants have not been extensively documented. Research in bacterial systems has identified specific operons involved in the transport and assimilation of sucrose isomers, including this compound, suggesting that dedicated transport systems for such disaccharides can exist in biological organisms. asm.org Further research is needed to identify and characterize any specific transporters or transport pathways for this compound in various plant species and tissues.

Enzymology of Leucrose Interacting Enzymes

Characterization of Glucansucrases Involved in Leucrose Synthesis

Glucansucrases (EC 2.4.1.5), also known as glucosyltransferases (GTFs), are extracellular enzymes produced by lactic acid bacteria, such as Leuconostoc mesenteroides and oral Streptococcus species. oup.comcreative-enzymes.com They catalyze the synthesis of α-glucan polysaccharides from sucrose (B13894). oup.comnih.gov In the presence of acceptor molecules, such as fructose (B13574), glucansucrases can also catalyze the synthesis of oligosaccharides, including this compound. oup.com this compound synthesis becomes particularly significant at the end of glucan synthesis reactions when fructose concentration is high. oup.com

Glucansucrases are large enzymes, typically around 160 kDa, and share a common structural organization. creative-enzymes.comasm.orgresearchgate.net They consist of a signal sequence, a variable region, a highly conserved catalytic core domain (approximately 900 amino acids) that includes the active site, and a C-terminal glucan-binding domain (about 400 amino acids). asm.orgresearchgate.net The catalytic domain is related to the α-amylase superfamily (glycosidase family 13) and contains a (β/α)8 barrel structure. asm.orgresearchgate.net

Structure-Function Relationship Studies of Glucansucrases

Understanding the structure-function relationships of glucansucrases is crucial for manipulating their activity and product specificity. While the first crystal structure of a glucansucrase was reported in 2010, a complete understanding of how their structure dictates α-glucan specificity is still developing. core.ac.uk However, sequence alignments and site-directed mutagenesis studies have identified specific amino acid residues important for glycosidic bond specificity. core.ac.ukresearchgate.nettandfonline.com

The architecture of the glucansucrase active site determines how the incoming glucan chain interacts with the acceptor subsite, thereby influencing the type of glycosidic linkage synthesized. core.ac.uk Glucansucrases can form various α-glycosidic bonds, including (α1→2), (α1→3), (α1→4), and (α1→6). core.ac.uk Typically, a single glucansucrase forms two types of linkages. core.ac.uk

The catalytic triad, essential for the enzyme's function, is located in a deep pocket within the catalytic domain and consists of a nucleophilic aspartate, an acid/base glutamate, and a transition state stabilizer aspartate. researchgate.netwikipedia.org The C-terminal region, with its series of tandem repeats, is involved in glucan binding, facilitating chain elongation. oup.comresearchgate.netresearchgate.net

Site-Directed Mutagenesis and Directed Evolution for Specificity Modification in Glucansucrases

Site-directed mutagenesis and directed evolution have been employed to alter the specificity of glucansucrases, aiming to control the balance between glucan synthesis, hydrolysis, and oligosaccharide synthesis, including this compound production. asm.orgacs.org Modifications to specific amino acid residues, particularly those near the catalytic site and within acceptor-binding subsites (+1 and +2), have shown to influence glycosidic bond specificity. mdpi.com

For instance, mutagenesis at a position corresponding to Asp-569 in Streptococcus downei glucosyltransferase I (GTF-I) has been shown to modulate glucan and oligosaccharide synthesis. asm.orgnih.gov Changes at this position can influence the solubility of the produced glucan and the yield of oligosaccharides. asm.org In Streptococcus oralis GTFR, modifications at position S628 through saturation mutagenesis significantly increased the yield of this compound, reaching up to 64%. acs.org This demonstrates the potential of mutagenesis to guide the transglycosylation reaction towards specific oligosaccharide products. acs.org

Alpha-Glucosidases and this compound Hydrolysis

Alpha-glucosidases (EC 3.2.1.20) are a diverse group of enzymes that primarily catalyze the hydrolysis of α-glucosidic linkages, releasing α-glucose from the non-reducing end of various substrates, including disaccharides and oligosaccharides. google.comfrontiersin.orgnih.gov While traditionally known for hydrolyzing (α1→4)-linked substrates like maltose (B56501), some alpha-glucosidases have been found to hydrolyze other α-glycosidic linkages, including the (α1→5) linkage present in this compound. google.comnih.govwipo.intteagasc.ie

Specificity and Kinetic Studies of this compound-Hydrolyzing Enzymes

Studies have shown that certain alpha-glucosidases can hydrolyze the α-1,5 glucosyl-fructose linkage in this compound. google.comnih.govwipo.intteagasc.ie This activity is significant for reducing this compound content, for example, in filtrates from glucan synthesis reactions. google.comwipo.int

Kinetic studies on alpha-glucosidases from various sources have revealed differing specificities towards this compound. For instance, an alpha-glucosidase from Thermus thermophilus strain HB27 showed hydrolytic activity towards this compound, although with lower relative activity compared to its preferred substrate, α,α-trehalose. nih.govasm.org The enzyme hydrolyzed this compound with a relative activity of 7.4% compared to α,α-trehalose (100%). nih.govasm.org Another study on an alpha-glucosidase (Agl3) from Bifidobacterium breve UCC2003 indicated hydrolytic activity towards the (α1→5) bond in this compound, albeit to a lesser degree compared to other linkages like (α1→6), (α1→3), and (α1→4). teagasc.iescience.gov

Some alpha-glucosidases, such as Agl1His and Agl2His from Bifidobacterium breve UCC2003, showed no detectable hydrolysis of this compound under the tested conditions. nih.gov This highlights the variability in substrate specificity among different alpha-glucosidases.

Enzymatic Synthesis of Novel Oligosaccharides from this compound as a Substrate

Beyond hydrolysis, some alpha-glucosidases possess transglucosylation activity, allowing them to transfer a glucosyl residue from a donor substrate to an acceptor molecule, leading to the synthesis of novel oligosaccharides. tandfonline.comtandfonline.com this compound itself can serve as a substrate for such enzymatic synthesis reactions. tandfonline.comnih.gov

An alpha-glucosidase purified from Aspergillus sp. KT-11 demonstrated transferring activity when incubated with a high concentration of this compound. tandfonline.comnih.gov This enzyme catalyzed the synthesis of novel oligosaccharides from this compound. tandfonline.comnih.gov Two main transfer products were identified: [(α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→5)-D-fructopyranose] and [α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→5)-D-fructopyranose]. tandfonline.comnih.gov These findings illustrate the potential for utilizing this compound as a building block for the enzymatic synthesis of complex oligosaccharides with potentially novel properties.

Phospho-α-Glucosidases and this compound Phosphate (B84403) Metabolism

Phospho-α-glucosidases are enzymes involved in the metabolism of phosphorylated α-glucosides, which are often transported into bacterial cells via the phosphoenolpyruvate-dependent phosphotransferase system (PEP-PTS). mybiosource.comproteopedia.orgpsu.eduasm.org this compound can be phosphorylated, typically at the O-6 position of the glucosyl moiety, upon entry into certain bacteria. proteopedia.orgpsu.edunih.gov

Specific phospho-α-glucosidases are responsible for hydrolyzing these phosphorylated this compound derivatives. For example, the MalH enzyme in Fusobacterium mortiferum and Lactobacillus casei can hydrolyze the 6'-phosphorylated derivative of this compound, yielding glucose 6-phosphate and fructose. psu.edufrontiersin.orguniprot.org Similarly, a phospho-α-glucosidase (AglB) from Klebsiella pneumoniae hydrolyzes 6'-O-phosphorylated this compound. proteopedia.orgnih.govresearchgate.net

These enzymes are often NAD+ and metal-dependent. asm.orguniprot.org Kinetic studies have determined the affinity of these enzymes for this compound-6'-phosphate. For instance, the MalH enzyme from Clostridium acetobutylicum showed a Km of 1.87 mM for this compound-6'-phosphate. uniprot.org

The metabolism of this compound phosphate via phospho-α-glucosidases is an important pathway for certain bacteria to utilize this compound as an energy source. proteopedia.orgpsu.edu

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound7158-70-5
Sucrose57-50-1
Fructose59-23-4
Glucose50-99-7
Maltose69-79-4
Isomaltose499-40-1
Trehalose99-20-7
Turanose547-25-1
Maltulose17654-72-7
Palatinose13718-94-0
Nigerose497-48-3
Kojibiose (B1673742)588-83-0
Panose33401-87-5
Isomaltotriose33401-24-0
Trehalulose (B37205)5141-28-6
This compound-6'-phosphateNot readily available in standard PubChem search for the phosphorylated form
Glucose 6-phosphate59-58-5
p-nitrophenyl α-glucopyranoside 6-phosphate61336-70-7

Interactive Data Tables

Data from kinetic studies on enzyme specificity and activity can be presented in interactive tables. For example, a table showing the kinetic parameters (like Km and relative activity) of different alpha-glucosidases towards this compound and other disaccharides could be included here, based on the detailed research findings found in the search results.

Enzyme SourceSubstrateRelative Activity (%)Km (mM)NotesSource
Thermus thermophilus HB27 AglHα,α-Trehalose100-Preferred substrate nih.govasm.org
Thermus thermophilus HB27 AglHThis compound7.4-Hydrolytic activity observed nih.govasm.org
Bifidobacterium breve UCC2003 Agl3This compoundLesser degree-Hydrolytic activity observed teagasc.iescience.gov
Clostridium acetobutylicum MalHThis compound-6'-phosphate-1.87Hydrolyzes phosphorylated this compound uniprot.org
Fusobacterium mortiferum MalHThis compound-6'-phosphate--Hydrolyzes phosphorylated this compound psu.edufrontiersin.org
Klebsiella pneumoniae AglBThis compound-6'-phosphate-~1-5Hydrolyzes phosphorylated this compound proteopedia.orgnih.govresearchgate.net

Substrate Specificity and Mechanistic Insights of Phospho-α-Glucosidases

Phospho-α-glucosidases (EC 3.2.1.122) are a class of enzymes within Glycoside Hydrolase Family 4 (GH4) known to hydrolyze phosphorylated α-glucosides researchgate.netnih.gov. While the name suggests specificity for phosphorylated substrates, some enzymes within this family or related α-glucosidases can interact with non-phosphorylated α-linked disaccharides like this compound.

Studies on the metabolism of sucrose isomers, including this compound, in bacteria such as Lactobacillus casei ATCC 334 have identified an NAD⁺- and metal ion-dependent phospho-α-glucosidase that facilitates the dissimilation of these compounds asm.orgnih.gov. This enzyme is part of a sucrose isomer metabolism (sim) operon asm.orgnih.gov.

The substrate specificity of phospho-α-glucosidases towards this compound involves the recognition and hydrolysis of the α-(1→5) glycosidic bond. While many α-glucosidases are known for hydrolyzing α-(1→4) linkages (as in maltose) or α-(1→2) linkages (as in sucrose), the ability of phospho-α-glucosidases or related enzymes to cleave the α-(1→5) linkage in this compound highlights a broader substrate range within this enzyme class or specific adaptations in certain microbial enzymes nih.govgoogle.com.

Mechanistically, GH4 enzymes, including phospho-α-glucosidases, employ a unique redox-elimination-addition mechanism that requires NAD⁺ as a cofactor researchgate.netrhea-db.org. This mechanism is distinct from the more common hydrolytic mechanisms used by other glycoside hydrolase families researchgate.net. The catalytic process involves the deprotonation at C5 of the glucose moiety, followed by a trans-elimination of the glycosidic bond researchgate.net. This results in the release of the aglycone (fructose in the case of this compound hydrolysis) and a glucosyl-enzyme intermediate, which is subsequently hydrolyzed to yield glucose-6-phosphate (if the substrate was phosphorylated) or glucose researchgate.netrhea-db.org. The requirement for NAD⁺ and a metal ion (such as Mn²⁺) are key features of the catalytic mechanism of these enzymes nih.govasm.orgrhea-db.org.

Research on the phospho-α-glucosidase from L. casei 334 has shown its activity towards trehalulose-6'-phosphate (α, 1-1f), indicating its ability to act on sucrose isomers nih.gov. Although direct kinetic data for phosphorylated this compound was not explicitly found in the provided snippets, the activity on trehalulose-6'-phosphate, another sucrose isomer phosphate, suggests potential activity on this compound phosphate if this compound is transported via a phosphotransferase system (PTS) and phosphorylated upon entry into the cell, similar to how other α-glucosides are metabolized in some bacteria asm.orgnih.gov.

Data on the in vitro cleavage rate of this compound by human digestive carbohydrases indicates a slower hydrolysis rate compared to sucrose and maltose nih.gov. The cleavage rate by human jejunal mucosa carbohydrases was approximately 63% of that of sucrose and 31% of that of maltose nih.gov. This suggests that while human enzymes can hydrolyze this compound, the efficiency differs compared to other common disaccharides.

Here is a comparative table of in vitro cleavage rates by human digestive carbohydrases:

DisaccharideRelative Cleavage Rate (vs. Maltose)Relative Cleavage Rate (vs. Sucrose)
This compound31%63%
Sucrose-100%
Maltose100%-

Note: Data is based on in vitro studies with human jejunal mucosa carbohydrases. nih.gov

Genetic Basis of Enzyme Expression and Regulation in this compound Metabolism

The genes encoding enzymes involved in this compound metabolism are often organized into operons, particularly in bacteria, allowing for coordinated expression and regulation in response to the availability of this compound or related sugars asm.orgnih.gov. In Lactobacillus casei ATCC 334, a sim (sucrose isomer metabolism) operon has been identified, which contains genes encoding proteins necessary for the transport and metabolism of sucrose isomers, including this compound asm.orgnih.gov.

The sim operon in L. casei comprises seven genes, including simA, which encodes the NAD⁺- and metal ion-dependent phospho-α-glucosidase, and simF, which encodes an EIIA component of the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS) asm.orgnih.gov. This suggests that this compound, like other α-glucosides in some bacterial systems, may be transported into the cell via a PTS and simultaneously phosphorylated asm.orgnih.gov.

Northern blot analyses have shown that the mRNA transcripts corresponding to the sim operon genes, including simA and simF, are up-regulated when L. casei is grown on sucrose isomers asm.orgnih.gov. This indicates that the expression of these genes is regulated at the transcriptional level in response to the presence of this compound and other sucrose isomers in the environment asm.orgnih.gov. The detection of a larger mRNA transcript encompassing multiple genes within the operon suggests cotranscription, a common mechanism for regulating functionally related genes in bacteria asm.orgnih.gov.

While the specific details of the regulatory mechanisms controlling the sim operon were not extensively detailed in the provided search results, bacterial operons are typically regulated by repressor or activator proteins that bind to operator or promoter regions in response to the presence or absence of the substrate or related signaling molecules ebsco.com. This allows the bacterium to efficiently utilize available carbon sources by expressing the necessary metabolic enzymes only when required ebsco.commdpi.com.

In higher organisms, the regulation of carbohydrate metabolism genes is complex and involves various transcription factors and signaling pathways that respond to nutrient availability and hormonal signals mdpi.commdpi.com. For instance, studies in mice fed a high-fat diet with this compound supplementation showed that this compound influenced the mRNA levels of genes related to hepatic lipogenesis and fatty acid oxidation nih.govresearchgate.net. Specifically, this compound supplementation reduced the mRNA levels of lipogenesis-related genes such as peroxisome proliferator-activated receptor γ (Pparg), sterol regulatory element binding protein 1C (Srebf1), and fatty acid synthase (Fasn), while increasing the mRNA levels of β-oxidation-related genes like carnitine palmitoyltransferase 1A (Cpt1a) and acyl CoA oxidase (Acox1) nih.govresearchgate.net. This suggests that this compound can indirectly influence the expression of metabolic genes, although the direct enzymatic pathways for this compound metabolism in mammalian tissues and their genetic regulation require further detailed investigation.

Here is a table summarizing some genes influenced by this compound supplementation in a high-fat diet mouse model:

Gene SymbolDescriptionEffect of this compound Supplementation (mRNA levels)Reference
PpargPeroxisome proliferator-activated receptor γDown-regulated nih.govresearchgate.net
Srebf1Sterol regulatory element binding protein 1CDown-regulated nih.govresearchgate.net
FasnFatty acid synthaseDown-regulated nih.govresearchgate.net
Cpt1aCarnitine palmitoyltransferase 1AUp-regulated nih.govresearchgate.net
Acox1Acyl CoA oxidaseUp-regulated nih.govresearchgate.net

Note: Effects observed in hepatic tissue of mice on a high-fat diet. nih.govresearchgate.net

Advanced Research Topics and Future Directions in Leucrose Studies

Leucrose in Glycoscience and Oligosaccharide Engineering

Glycoscience, the study of the structure, biosynthesis, and biology of saccharides, is a complex and rapidly evolving field. Oligosaccharides, in particular, play crucial roles in numerous biological processes, often acting as recognition molecules tandfonline.com. The synthesis of complex glycans is challenging using traditional chemical methods due to the complexity and functional richness of carbohydrate molecules, necessitating protecting group strategies and often resulting in low yields and regioselectivity issues researchgate.netbeilstein-institut.deresearchgate.net. Enzymatic and chemo-enzymatic approaches offer promising alternatives to overcome these limitations, providing higher selectivity and reducing chemical waste researchgate.netbeilstein-institut.de. This compound, as a disaccharide, presents opportunities for its utilization in these advanced synthetic strategies.

Synthesis of Complex Glycans Utilizing this compound as a Glycosyl Donor

Enzymatic transglycosylation reactions, catalyzed by glycoside hydrolases (GHs) or glycosyltransferases (GTs), are key methods for synthesizing oligosaccharides and glycoconjugates researchgate.nettandfonline.com. These enzymes can transfer a glycosyl residue from a donor molecule to an acceptor molecule, forming new glycosidic bonds researchgate.net. While sucrose (B13894) is a common glycosyl donor in enzymatic reactions catalyzed by enzymes like dextransucrase tandfonline.comjst.go.jp, this compound itself, with its unique α-(1→5) linkage, could potentially serve as a glycosyl donor in specific enzymatic reactions. This could lead to the synthesis of novel oligosaccharides with structures not easily accessible through other means. Research in this area would focus on identifying or engineering enzymes capable of utilizing this compound as a donor and exploring the types of glycosidic linkages and resulting glycan structures that can be formed.

Enzymatic Transglycosylation Reactions for Novel Compound Synthesis

Enzymatic transglycosylation reactions are not limited to carbohydrate-to-carbohydrate transfers; they can also be used to glycosylate a variety of acceptor molecules, including small molecules, peptides, and lipids, leading to the synthesis of bioactive compounds with enhanced properties such as improved activity, solubility, stability, and bioavailability beilstein-institut.detandfonline.com. This compound or this compound-derived glycosyl donors could be employed in such reactions to create novel glycoconjugates. This could involve using enzymes like dextransucrase, which can catalyze transglycosylation with various acceptor substrates beilstein-institut.denih.govihmc.us, or exploring other glycosyltransferases with broader substrate specificities. The resulting this compound-containing glycoconjugates could possess unique biochemical properties due to the specific α-(1→5) linkage and the structural features of this compound. This area of research holds potential for the development of new therapeutics, food additives, and materials beilstein-institut.detandfonline.com.

Role in Microbial Community Dynamics and Ecological Interactions (e.g., Pollen and Honey Context)

This compound is naturally found in pollen and honey researchgate.netebi.ac.uk. These environments are rich in complex microbial communities, including bacteria, yeasts, and molds, which interact with each other, the bees, and the hive products, shaping a dynamic microbial ecosystem fems-microbiology.orgplos.org. The presence of specific sugars like this compound in pollen and honey can influence the composition and activity of these microbial communities.

Development of Novel Analytical Methods for this compound Detection and Quantification

Accurate and sensitive methods are essential for detecting and quantifying this compound in various matrices, including biological samples, food products, and reaction mixtures. While techniques like HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) have been used for this compound analysis ihmc.usresearchgate.net, the development of novel analytical methods is an ongoing area of research. This is particularly important for distinguishing this compound from other sucrose isomers and complex carbohydrate mixtures.

Future directions in this area could involve the development of highly specific enzymatic assays for this compound, leveraging enzymes that selectively act on the α-(1→5) linkage. Mass spectrometry-based techniques, such as ion mobility mass spectrometry, are also being explored for the analysis of complex carbohydrate mixtures, and these could be further developed and optimized for this compound detection and characterization core.ac.uk. Additionally, the development of rapid and portable detection methods, perhaps based on biosensors, could be valuable for on-site analysis in various applications.

Bioinformatic and Systems Biology Approaches to this compound Pathways

Bioinformatics and systems biology approaches are increasingly being applied to understand complex biological systems, including metabolic pathways frontiersin.orgufl.edunih.gov. These approaches involve the use of computational tools and mathematical models to analyze and integrate large datasets from various 'omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics frontiersin.orgnih.govmetabocybernetics.com.

Applying these approaches to this compound research could provide deeper insights into its biosynthesis, metabolism, and potential biological functions. This could involve identifying the genes and enzymes involved in this compound synthesis and degradation in different organisms, predicting metabolic pathways that utilize or produce this compound, and understanding how these pathways are regulated frontiersin.orgufl.edu. Systems biology models could be developed to simulate this compound metabolism and its impact on cellular processes or microbial community dynamics nih.govmetabocybernetics.com. These computational approaches can help generate hypotheses, identify potential targets for genetic or enzymatic engineering, and guide experimental design in this compound research.

Emerging Research in this compound-Derived Compounds for Diverse Biochemical Applications

Beyond this compound itself, research is exploring the potential of compounds derived from this compound for various biochemical applications. This could involve chemical or enzymatic modifications of the this compound molecule to create derivatives with altered properties or novel functionalities ebi.ac.uknih.gov.

Examples of emerging research could include the synthesis of this compound-containing oligosaccharides with potential prebiotic properties, similar to research being conducted on other gluco-oligosaccharides researchgate.net. This compound derivatives could also be explored for their potential as inhibitors of specific enzymes involved in carbohydrate metabolism or as ligands for carbohydrate-binding proteins (lectins). Furthermore, the unique structural features of this compound might make its derivatives suitable for applications in material science or drug delivery systems. The synthesis and characterization of amino, acetylated, and isopropylidene derivatives of this compound have already been reported, indicating the potential for creating a range of this compound-based compounds with diverse applications ebi.ac.uknih.gov.

Q & A

Q. What are the established enzymatic methods for synthesizing leucrose, and how are reaction conditions optimized?

this compound is synthesized via dextransucrase-catalyzed reactions, typically from Leuconostoc mesenteroides. Fructose acts as an acceptor molecule, enabling the transfer of a glucose moiety from sucrose to form this compound. Key parameters include:

  • Substrate Ratios : A sucrose-to-fructose ratio of 2:1 maximizes this compound yield .
  • pH and Temperature : Optimal activity occurs at pH 5.2–5.5 and 30°C .
  • Kinetic Modeling : The reaction follows a two-step mechanism: sucrose cleavage (k₁ = 0.45 min⁻¹) and this compound formation (k₂ = 0.12 min⁻¹) . Analytical validation involves GC-MS for trimethylsilyloxime derivatives (m/z ions: 361, 538) and NMR for structural confirmation (e.g., ¹³C-NMR peaks at δ 92.5 ppm for α-(1→5) linkage) .

Q. How is this compound structurally distinguished from other sucrose isomers (e.g., isomaltulose, turanose)?

this compound (5-O-α-D-glucopyranosyl-D-fructopyranose) is identified via:

  • Chromatography : HPLC/GC retention times (e.g., tR = 10.7 min in anion-exchange columns) .
  • Mass Spectrometry : Signature fragments (m/z 361, 204) differentiate it from isomaltulose (m/z 437) .
  • Enzymatic Hydrolysis : Susceptibility to α-glucosidase (hydrolysis rate 60% slower than sucrose) confirms the α-1,5 linkage .

Q. What in vivo models are used to study this compound’s metabolic effects, and how are confounding variables controlled?

  • Murine Models : C57BL/6 mice fed high-fat diets (HFD) with this compound replacing 25–50% sucrose. Variables controlled include:
  • Diet composition (e.g., matched calorie intake across groups) .
  • Fasting protocols (12-hour fasting before glucose measurements) .
  • Tissue-specific gene expression analysis (qPCR for hepatic SREBP1C, CPT1A) .

Advanced Research Questions

Q. How do contradictory findings on this compound’s impact on β-oxidation genes arise across studies?

Discrepancies in CPT1A regulation (upregulated in mice vs. no change in 3T3-L1 adipocytes ) may stem from:

  • Tissue Specificity : Hepatic vs. adipose tissue responses to this compound.
  • Dosage Effects : 25% this compound substitution upregulates CPT1A, but higher doses (50%) may saturate signaling pathways .
  • Experimental Duration : Acute vs. chronic exposure alters transcriptional dynamics . Mitigation strategies include multi-omics integration (RNA-seq + metabolomics) and cross-validation in primary cell cultures .

Q. What methodological challenges arise in quantifying this compound’s enzymatic hydrolysis, and how are they addressed?

  • Interference from Co-Substrates : Sucrose and fructose in reaction mixtures skew α-glucosidase activity assays. Solutions:
  • Pre-treatment with invertase to hydrolyze residual sucrose .
  • Use of this compound-specific monoclonal antibodies for ELISA .
    • Kinetic Variability : Enzyme sources (e.g., Bacillus vs. mammalian α-glucosidase) yield differing hydrolysis rates. Normalization to protein content (Bradford assay) improves reproducibility .

Q. How can computational modeling improve this compound production in bioreactors?

  • Mechanistic Models : Incorporate Michaelis-Menten kinetics for dextransucrase (Km = 28 mM for sucrose) and competitive inhibition by fructose (Ki = 15 mM) .
  • Fed-Batch Optimization : Simulate substrate feeding rates to maintain sucrose:fructose > 2:1, preventing side-product (e.g., dextran) accumulation .
  • Scale-Up Predictions : Computational fluid dynamics (CFD) models ensure homogeneity in industrial-scale reactors .

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